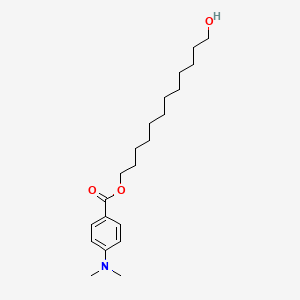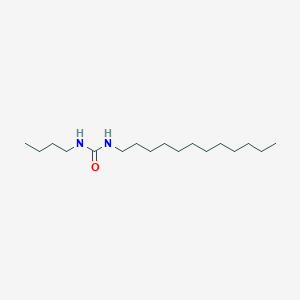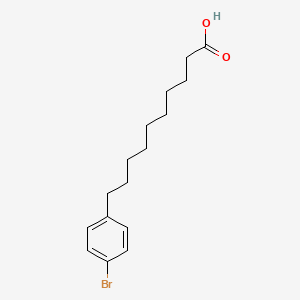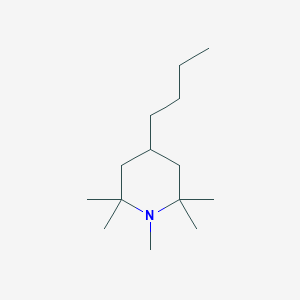
4-Butyl-1,2,2,6,6-pentamethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is known for its steric hindrance due to the presence of multiple methyl groups, making it a highly hindered amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Butyl-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperidines depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-Butyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of 4-Butyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups affects its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: Lacks the butyl group, making it less sterically hindered.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Contains a hydroxyl group instead of a butyl group, altering its chemical properties.
4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine: Features a dimethylamino group, providing different reactivity and applications.
Uniqueness
4-Butyl-1,2,2,6,6-pentamethylpiperidine is unique due to its high steric hindrance, which influences its chemical reactivity and interactions with molecular targets. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
112500-84-2 |
|---|---|
Molekularformel |
C14H29N |
Molekulargewicht |
211.39 g/mol |
IUPAC-Name |
4-butyl-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C14H29N/c1-7-8-9-12-10-13(2,3)15(6)14(4,5)11-12/h12H,7-11H2,1-6H3 |
InChI-Schlüssel |
KLFAIGMXZNYSJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(N(C(C1)(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[5-(2-phenylethyl)furan-2-YL]stannane](/img/structure/B14297923.png)
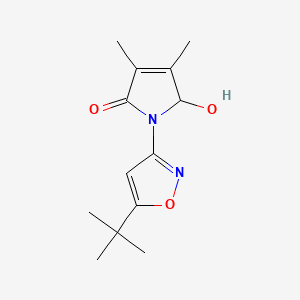

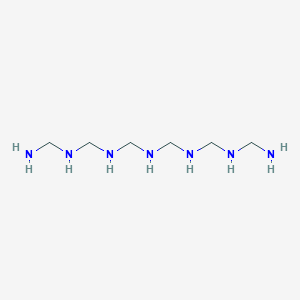

sulfanium bromide](/img/structure/B14297986.png)
![4-[2,2-Bis(hydroxymethyl)butoxy]-4-oxobutanoate](/img/structure/B14297993.png)
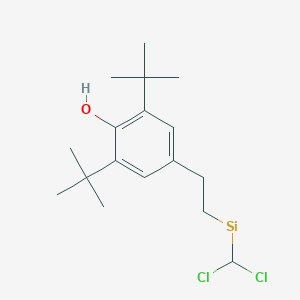
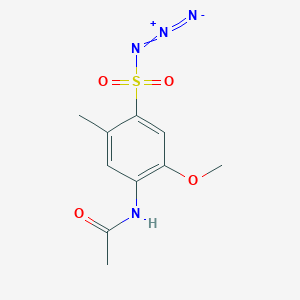
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
